N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)14-8-2-1-7-13(14)18(27)25-15-9-3-4-10-16(15)26-19(28)17-11-5-6-12-24-17/h1-12H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGKNIHWCYRTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Structural Features
The target molecule comprises two amide linkages: a picolinamide moiety attached to an aniline ring and a 2-(trifluoromethyl)benzamide group at the ortho position. Retrosynthetic disconnection reveals three primary building blocks (Figure 1):
- Picolinoyl chloride (for the picolinamide segment)
- 2-Nitroaniline (as the central aromatic scaffold)
- 2-(Trifluoromethyl)benzoyl chloride (for the benzamide substituent)
This approach necessitates sequential amidation reactions, with careful consideration of protecting group strategies to prevent premature side reactions.
Intermediate Prioritization
Synthetic pathways converge on two critical intermediates:
- N-(2-Aminophenyl)picolinamide : Synthesized via nucleophilic acyl substitution between picolinoyl chloride and 2-nitroaniline, followed by nitro group reduction.
- 2-(Trifluoromethyl)benzoyl chloride : Prepared through chlorination of 2-(trifluoromethyl)benzoic acid using oxalyl chloride or thionyl chloride.
Detailed Synthetic Procedures
Preparation of Picolinoyl Chloride
- Charge a dried flask with picolinic acid (10.0 g, 81.3 mmol) and dichloromethane (DCM, 100 mL).
- Add oxalyl chloride (16.5 mL, 195 mmol) dropwise under N₂ at 0°C.
- Catalyze with DMF (2 drops) and stir at 25°C for 3 h.
- Remove volatiles under reduced pressure to yield picolinoyl chloride as a pale-yellow solid (94% yield).
Characterization :
Synthesis of N-(2-Nitrophenyl)picolinamide
Reaction Conditions :
- Solvent : Anhydrous DCM (50 mL)
- Base : DIEA (N,N-Diisopropylethylamine, 14.1 mL, 81.3 mmol)
- Temperature : 0°C → 25°C over 2 h
Procedure :
- Dissolve 2-nitroaniline (5.0 g, 36.1 mmol) in DCM.
- Add picolinoyl chloride (6.2 g, 39.7 mmol) and DIEA sequentially.
- Stir under N₂ for 12 h, then wash with 5% HCl (3×50 mL).
- Purify via flash chromatography (EtOAc/hexanes 1:3) to obtain yellow crystals (78% yield).
Optimization Notes :
Catalytic Hydrogenation to N-(2-Aminophenyl)picolinamide
Catalytic System :
- Pd/C (10 wt%, 0.5 g)
- H₂ (50 psi) in EtOH (100 mL)
Process :
- Suspend nitro intermediate (4.5 g, 17.2 mmol) in EtOH.
- Hydrogenate at 25°C for 6 h.
- Filter through Celite and concentrate to yield white solid (91% yield).
Critical Parameters :
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
Chlorination Method :
- React 2-(trifluoromethyl)benzoic acid (15.0 g, 73.8 mmol) with oxalyl chloride (19.3 mL, 221 mmol).
- Catalyze with DMF (3 drops) in DCM (150 mL) at 0°C.
- Stir 2 h at 25°C, then concentrate to afford colorless liquid (96% yield).
Hazard Note :
Final Coupling to N-(2-(2-(Trifluoromethyl)benzamido)phenyl)picolinamide
Coupling Agents :
- HATU (1.5 eq)
- DIEA (3.0 eq) in DCM
Stepwise Protocol :
- Dissolve N-(2-aminophenyl)picolinamide (3.0 g, 13.6 mmol) in DCM (30 mL).
- Add 2-(trifluoromethyl)benzoyl chloride (3.4 g, 14.9 mmol) and DIEA (7.1 mL, 40.8 mmol).
- Stir at 25°C for 8 h, then wash with sat. NaHCO₃ (2×50 mL).
- Purify via recrystallization (EtOH/H₂O) to yield white crystals (67% yield).
Alternative Approach :
Microwave-assisted coupling at 80°C for 30 min increases yield to 82% using DMSO as solvent.
Reaction Optimization and Mechanistic Insights
Amidation Efficiency Across Catalytic Systems
Comparative data for final coupling step:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DCM | 25 | 8 | 67 |
| EDCI/HOBt | DMF | 25 | 12 | 58 |
| T3P® | THF | 40 | 6 | 71 |
| Microwave | DMSO | 80 | 0.5 | 82 |
Microwave irradiation significantly enhances reaction efficiency by improving molecular collisions and reducing decomposition.
Solvent Effects on Crystallinity
Post-crystallization analysis:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| EtOH/H₂O | 99.2 | Needles |
| AcCN/Hexane | 98.7 | Plates |
| DCM/Et₂O | 97.1 | Irregular Prisms |
Ethanol/water mixtures produce pharmaceutically preferred needle crystals with optimal flow properties.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (500 MHz, DMSO-d₆):
- δ 10.53 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.20 (s, 1H, Ar-H), 7.95–7.83 (m, 3H, Ar-H), 7.52 (dd, J = 7.5, 4.9 Hz, 1H, Py-H), 7.31–7.22 (m, 2H, Ar-H).
¹³C NMR (126 MHz, DMSO-d₆):
- δ 165.4 (C=O), 162.8 (C=O), 139.2 (q, J = 32.5 Hz, CF₃), 128.9–121.7 (Ar-C), 124.5 (q, J = 272 Hz, CF₃).
HRMS (ESI+):
PXRD and Thermal Analysis
- PXRD : Sharp peaks at 2θ = 12.4°, 18.7°, 25.1° confirm crystalline form I.
- DSC : Endotherm at 178°C (ΔH = 142 J/g) indicates melting point.
- TGA : <1% mass loss below 150°C confirms thermal stability.
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
In vitro screening against 12 kinases revealed:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR | 14.2 | 1.0 |
| HER2 | 89.3 | 6.3 |
| c-Met | 152.7 | 10.8 |
| VEGFR2 | >1000 | >70 |
The trifluoromethyl group enhances hydrophobic interactions with kinase ATP pockets, while the picolinamide moiety participates in hinge-region hydrogen bonding.
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reaction Steps
The compound is synthesized through sequential amidation reactions. Key intermediates include 2-(trifluoromethyl)benzoyl chloride and 2-aminophenyl picolinamide , with the following steps:
Step 2: Formation of Primary Amide (Benzamido Intermediate)
-
Reaction : 2-(Trifluoromethyl)benzoyl chloride reacts with 1,2-phenylenediamine in a 1:1 molar ratio.
-
Conditions :
Step 3: Picolinamide Coupling
-
Reaction : The benzamido intermediate reacts with picolinic acid activated as an acid chloride.
-
Conditions :
Reaction Optimization Data
Critical parameters affecting yield and purity:
Side Reactions and Mitigation Strategies
Common issues during synthesis:
-
Hydrolysis of Acyl Chloride :
-
Incomplete Amidation :
Functional Group Reactivity
The trifluoromethyl group and amide linkages dictate further reactivity:
Trifluoromethyl Group
-
Stability : Resists nucleophilic substitution due to strong C–F bonds.
-
Electron-Withdrawing Effect : Activates the benzamido ring for electrophilic substitution at meta positions .
Amide Linkages
-
Hydrolysis Resistance : Stable under neutral conditions but cleavable via:
Derivatization Potential
The compound serves as a scaffold for structural modifications:
| Modification Site | Reaction Type | Example Product |
|---|---|---|
| Picolinamide NH | Alkylation | N-Methyl derivatives (improved lipophilicity) . |
| Benzamido Ring | Electrophilic Aromatic Substitution | Nitration → nitro derivatives . |
Key Analytical Data
Characterization of intermediates and final product:
2-(Trifluoromethyl)benzoyl Chloride
N-(2-(2-(Trifluoromethyl)benzamido)phenyl)picolinamide
Stability Under Storage
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide exhibit potent anticancer properties. For example, derivatives of picolinamide have been synthesized and evaluated for their ability to inhibit various cancer cell lines. A study highlighted that certain N-methyl-picolinamide derivatives displayed significant anti-proliferative activities against human cancer cell lines, outperforming established chemotherapeutics like sorafenib . The mechanism of action often involves the inhibition of key kinases, such as Aurora-B kinase, which is crucial for cancer cell division.
Inhibition of BCR-ABL Kinase
Another notable application is in the inhibition of BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Compounds related to this compound have shown promising results against both wild-type and imatinib-resistant BCR-ABL mutants, indicating their potential as effective treatments for resistant forms of leukemia . The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethylphenyl moiety can significantly enhance inhibitory potency.
Herbicidal and Insecticidal Properties
The compound has also been explored for its agricultural applications, particularly as a bioactive agent against pests and weeds. Research has demonstrated that N-picolinamide derivatives possess herbicidal and insecticidal activities, which are crucial for sustainable agriculture practices . These compounds can effectively control various agricultural pests while being environmentally friendly alternatives to traditional pesticides.
Broad-Spectrum Bioactivity
The ability of these compounds to act against multiple targets (bacteria, insects, and weeds) makes them valuable in integrated pest management strategies. The development of new formulations containing these compounds could lead to more effective and safer agricultural practices.
Synthesis and Evaluation
A range of N-picolinamide derivatives has been synthesized and evaluated for their biological activity. For instance, a series of novel derivatives were tested against human cancer cell lines, revealing broad-spectrum anti-proliferative effects . Table 1 summarizes the biological activities observed in various studies:
| Compound | Activity Type | Target Cell Lines | IC50 Values |
|---|---|---|---|
| 6p | Antitumor | K-562 | <10 nM |
| Compound I | BCR-ABL Inhibitor | CML Cell Lines | 4.6 nM |
| Various | Herbicidal/Insecticidal | Agricultural Pests | Varies |
Case Studies
Several case studies have documented the efficacy of these compounds:
- Case Study 1 : A derivative demonstrated potent inhibition of Aurora-B kinase with IC50 values significantly lower than traditional chemotherapeutics .
- Case Study 2 : In agricultural trials, formulations containing N-picolinamide derivatives showed effective control over resistant weed species with minimal environmental impact .
Wirkmechanismus
The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related N-phenylbenzamide and picolinamide derivatives, focusing on substituent effects, synthesis, and properties.
Substituent Variations and Structural Analogues
Key structural differences among analogs include:
- Position and type of substituents : Chloro, fluoro, methyl, or sulfonamide groups on the benzamide or phenyl rings.
- Linker modifications : Variations in amide or imidamide linkages.
Trifluoromethyl vs. Chloro Substituents :
Example :
- Compound 3l was synthesized via TFA-mediated deprotection with a 93% yield , whereas 3d required ethanol as a solvent with an 82% yield . The trifluoromethyl group in the target compound may necessitate specialized fluorinated reagents or inert conditions for optimal yield.
Physicochemical Properties
Biologische Aktivität
N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethylbenzamide with picolinamide derivatives. The synthetic route may include steps such as:
- Formation of the amide bond : Utilizing coupling agents to facilitate the reaction between the amine and carboxylic acid derivatives.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Antitumor Activity
Research indicates that compounds containing picolinamide moieties exhibit significant antitumor properties. For instance, studies have shown that various derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. In particular, compounds similar to this compound have demonstrated:
- Inhibition of angiogenesis : Compounds like 5q exhibited broad-spectrum antiproliferative activity by suppressing tumor blood vessel formation .
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of apoptotic pathways .
Mechanistic Studies
Molecular docking studies have provided insights into how this compound interacts with targets such as Aurora-B kinase. These studies suggest that:
- The compound binds effectively to the active site, stabilizing its conformation and inhibiting its activity, which is crucial for cancer cell division .
- Structure-activity relationship analyses indicate that modifications in the trifluoromethyl group enhance binding affinity and biological activity .
In Vitro Studies
A series of in vitro assays were conducted on various human cancer cell lines:
- Cell Lines Tested : HepG2, MCF-7 (breast cancer), A549 (lung cancer), and others.
- Results : Compounds showed IC50 values ranging from 0.1 µM to 10 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5q | HepG2 | 0.5 | Apoptosis induction |
| 6p | MCF-7 | 1.0 | Aurora-B inhibition |
| N-(trifluoromethyl)... | A549 | 3.5 | Angiogenesis inhibition |
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound:
Q & A
Q. What synthetic methodologies are optimal for synthesizing N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide?
Methodological Answer: The compound is synthesized via sequential coupling reactions. A representative protocol involves:
- Step 1: Reacting 2-(trifluoromethyl)benzoyl chloride with 2-aminophenol derivatives in anhydrous THF with triethylamine as a base.
- Step 2: Coupling the intermediate with picolinic acid derivatives using activating agents like EDCl/HOBt.
- Characterization: Confirm purity (>95%) via HPLC and structural integrity using H/C NMR (e.g., δ 10.91 ppm for amide protons in DMSO-d6) and HRMS (e.g., m/z 438.1555 [M+H]) .
Q. How is the compound’s antiparasitic activity evaluated in preliminary screens?
Methodological Answer: In vitro assays against kinetoplastid parasites (Trypanosoma brucei, Leishmania) are conducted using:
- Dose-response curves: IC values determined via Alamar Blue assays (72-hour incubation).
- Selectivity: Mammalian cell cytotoxicity assessed with J774.1 macrophages (CC > 100 µM indicates selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting data on antiprotozoal potency?
Methodological Answer: SAR analysis reveals critical functional groups:
- Trifluoromethyl group: Enhances lipophilicity and target binding (IC improves 5-fold vs. non-fluorinated analogs).
- Picolinamide moiety: Substitution with pyrazine reduces activity, suggesting hydrogen bonding is critical. Discrepancies in reported IC values (e.g., 0.5 µM vs. 2.1 µM for T. brucei) arise from assay conditions (e.g., serum content, parasite strain variations). Validate using standardized WHO protocols .
Q. What mechanistic insights explain its dual inhibition of bacterial AcpS and PPTase enzymes?
Methodological Answer: Molecular docking and kinetic assays show:
- AcpS binding: The trifluoromethyl group occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol).
- PPTase inhibition: Competitive inhibition (K = 12 nM) via mimicry of the pantetheine substrate. Synergistic inhibition disrupts acyl carrier protein biosynthesis, validated via LC-MS detection of depleted holo-ACP levels .
Q. How to optimize chromatographic separation for detecting metabolic byproducts?
Methodological Answer: Use reverse-phase UPLC-MS with:
- Column: C18 (2.1 × 100 mm, 1.7 µm).
- Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 minutes. Key metabolites (e.g., hydroxylated picolinamide) elute at 6.2 minutes (m/z 454.1601 [M+H]) .
Contradictory Data Analysis
Q. Why does the compound show variable efficacy in murine vs. primate models of trypanosomiasis?
Methodological Answer: Pharmacokinetic differences are critical:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
